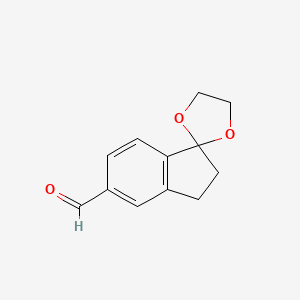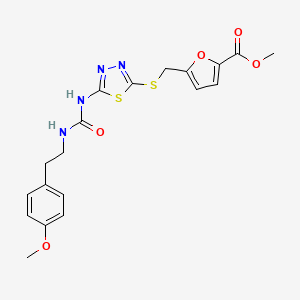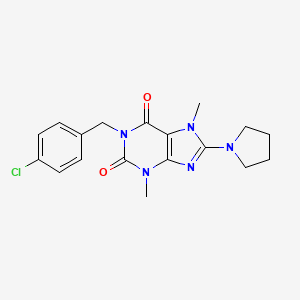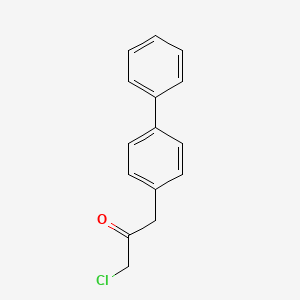
5-Formil-indan-1-ona 1,2-etanodiol cetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-indan-1-one 1,2-ethanediol ketal: is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It is a derivative of indanone, where the formyl group is protected by forming a ketal with 1,2-ethanediol. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry: 5-Formyl-indan-1-one 1,2-ethanediol ketal is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a building block for the development of drugs and other therapeutic agents .
Industry: In the industrial sector, 5-Formyl-indan-1-one 1,2-ethanediol ketal is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mecanismo De Acción
Target of action
Compounds with similar structures, such as acetals (which the 1,2-ethanediol ketal part of “5-formyl-indan-1-one 1,2-ethanediol ketal” resembles), are often used as protecting groups in organic chemistry due to their stability and lack of reactivity in neutral to strongly basic environments .
Mode of action
In general, compounds like these might interact with their targets by forming covalent bonds, which could lead to changes in the target’s function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-indan-1-one 1,2-ethanediol ketal typically involves the protection of the formyl group of 5-formyl-indan-1-one using 1,2-ethanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for 5-Formyl-indan-1-one 1,2-ethanediol ketal are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Formyl-indan-1-one 1,2-ethanediol ketal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the formyl group.
Comparación Con Compuestos Similares
5-Formyl-indan-1-one: The parent compound without the ketal protection.
5-Formyl-indan-1-one 1,3-propanediol ketal: A similar compound where the formyl group is protected with 1,3-propanediol instead of 1,2-ethanediol.
Uniqueness: 5-Formyl-indan-1-one 1,2-ethanediol ketal is unique due to its specific protection of the formyl group, which allows for selective deprotection and targeted chemical reactions. This makes it a valuable intermediate in organic synthesis and research .
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXCHFBHCGXDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)C=O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908860-66-2 |
Source


|
| Record name | 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-5'-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)


![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2475951.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2475959.png)
![3-METHANESULFONYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2475960.png)



